molecular formula C9H10BrF2N B13054190 1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

1-(4-Bromo-2,6-difluorophenyl)propan-1-amine

Cat. No.: B13054190
M. Wt: 250.08 g/mol
InChI Key: KSLBCQMXLXTWGX-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenyl)propan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, attached to a propan-1-amine group

Preparation Methods

The synthesis of 1-(4-Bromo-2,6-difluorophenyl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of the propan-1-amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

1-(4-Bromo-2,6-difluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. .

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

1-(4-Bromo-2,6-difluorophenyl)propan-1-amine can be compared with other similar compounds, such as:

    1-(4-Bromo-2,6-difluorophenyl)propan-2-amine: Differing by the position of the amine group, this compound exhibits distinct chemical and biological properties.

    4-Bromo-2,6-difluorophenyl isocyanate: This compound has an isocyanate group instead of an amine, leading to different reactivity and applications.

    2-(4-Bromo-2,6-difluorophenyl)propan-2-amine: Another structural isomer with unique properties and uses .

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H10BrF2N/c1-2-8(13)9-6(11)3-5(10)4-7(9)12/h3-4,8H,2,13H2,1H3

InChI Key

KSLBCQMXLXTWGX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1F)Br)F)N

Origin of Product

United States

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